6-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol
Description
The compound 6-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol is a pyrimidine derivative featuring a 4-hydroxypyrimidine core substituted with a 3-methoxyphenyl group at position 6 and a sulfanyl-linked 1,3-oxazole moiety at position 2. The oxazole ring is further substituted with a 4-methoxyphenyl group and a methyl group at positions 2 and 5, respectively. Its molecular formula is C₂₃H₂₀N₄O₄S, with a molecular weight of 460.49 g/mol (calculated).
Properties
IUPAC Name |
4-(3-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-14-20(24-22(30-14)15-7-9-17(28-2)10-8-15)13-31-23-25-19(12-21(27)26-23)16-5-4-6-18(11-16)29-3/h4-12H,13H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIFNPANIGVULJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several pyrimidine and oxazole derivatives. Key analogues include:
Key Observations :
- Substituent Diversity : The target compound’s oxazole-sulfanyl bridge distinguishes it from analogues with oxadiazole (e.g., G807-0574) or thiazole (e.g., ) rings. These differences influence electronic properties and steric bulk, which may affect binding affinity in biological systems.
- Methoxy Groups : The dual methoxy substituents (3- and 4-positions) are unique compared to fluorinated or carbonitrile-containing analogues (e.g., and ), suggesting distinct solubility and metabolic stability profiles.
- Core Modifications: Pyrimidin-4-ol vs. pyrimidinone () cores alter hydrogen-bonding capabilities, which are critical for interactions with biological targets .
Physicochemical Properties
- Solubility : The target compound’s methoxy groups enhance lipophilicity compared to fluorinated analogues (e.g., ), but the hydroxyl group at C4 may improve aqueous solubility relative to carbonitrile derivatives ().
- Molecular Weight : At 460.49 g/mol, the compound falls within the acceptable range for drug-like molecules, though slightly larger than G807-0574 (436.44 g/mol) .
Crystallographic Insights
- These tools enable precise determination of bond lengths and angles, critical for confirming the sulfanyl-oxazole linkage .
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